N-(4-chlorophenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties
Preparation Methods
The synthesis of N-(4-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE involves several steps. One common method includes the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols to form triazolothiadiazines . The reaction typically requires refluxing in ethanol with a catalytic amount of piperidine for several hours. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
N-(4-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can enhance or alter the compound’s biological activity.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a synthetic intermediate for the development of new pharmaceuticals. In biology and medicine, it has been studied for its potential as an anticancer, antimicrobial, and antiviral agent . Its enzyme inhibitory properties make it a candidate for the development of drugs targeting specific enzymes involved in various diseases. Additionally, its antioxidant and anti-inflammatory activities have been explored for potential therapeutic applications in conditions related to oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its biological activity . For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to therapeutic effects, such as reducing inflammation or preventing the proliferation of cancer cells.
Comparison with Similar Compounds
N-(4-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE can be compared to other triazolothiadiazine derivatives, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazepines and 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines . These compounds share similar core structures but differ in their substituents and ring systems, which can lead to variations in their biological activities and applications. The unique spirocyclic framework of N-(4-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE distinguishes it from other similar compounds and contributes to its specific pharmacological properties.
Properties
Molecular Formula |
C22H22ClN5OS |
---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-phenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide |
InChI |
InChI=1S/C22H22ClN5OS/c23-16-9-11-17(12-10-16)24-20(29)18-22(13-5-2-6-14-22)27-28-19(25-26-21(28)30-18)15-7-3-1-4-8-15/h1,3-4,7-12,18,27H,2,5-6,13-14H2,(H,24,29) |
InChI Key |
OYFGAVBVIGJWRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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